4-methylpiperazine-1-carbonyl Chloride

Catalog No.
S798791
CAS No.
39539-66-7
M.F
C6H11ClN2O
M. Wt
162.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methylpiperazine-1-carbonyl Chloride

CAS Number

39539-66-7

Product Name

4-methylpiperazine-1-carbonyl Chloride

IUPAC Name

4-methylpiperazine-1-carbonyl chloride

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

InChI

InChI=1S/C6H11ClN2O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3

InChI Key

FBAIGEMWTOSCRU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)Cl

The exact mass of the compound 4-methylpiperazine-1-carbonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylpiperazine-1-carbonyl chloride is a highly reactive, bifunctional electrophile primarily utilized to install the 4-methylpiperazine-1-carbonyl moiety into complex molecular architectures, most notably in the synthesis of active pharmaceutical ingredients (APIs) such as zopiclone and various kinase inhibitors [1]. Unlike simpler acyl chlorides, this compound simultaneously forms a stable carbamate or urea linkage while introducing a basic tertiary amine handle, which is critical for modulating the aqueous solubility and pharmacokinetic profiles of downstream products [2]. As a pre-formed liquid reagent, it offers distinct advantages in volumetric dosing and immediate solvent compatibility compared to its solid hydrochloride salt counterpart or hazardous in-situ generation methods[3].

Substituting pre-formed 4-methylpiperazine-1-carbonyl chloride with in-situ generation using phosgene or triphosgene introduces severe safety liabilities, requires specialized high-containment infrastructure, and often results in variable stoichiometry due to the off-gassing of reactive intermediates[1]. Furthermore, attempting to substitute the free base (CAS 39539-66-7) with the more common hydrochloride salt (CAS 55112-42-0) fundamentally alters processability; the salt requires the addition of an auxiliary base (e.g., triethylamine) to liberate the reactive species, which generates stoichiometric amounts of amine hydrochloride byproducts [2]. These byproducts can precipitate in aprotic solvents like dichloromethane or tetrahydrofuran, necessitating additional filtration steps and increasing the risk of base-catalyzed degradation of sensitive substrates [3].

Process Streamlining: Free Base vs. Hydrochloride Salt

The physical state of the acylation reagent dictates the complexity of the reaction setup. 4-methylpiperazine-1-carbonyl chloride (CAS 39539-66-7) is a liquid free base, whereas its analog (CAS 55112-42-0) is a solid hydrochloride salt. Using the free base allows for direct volumetric addition and immediate reactivity in aprotic solvents without auxiliary bases. In contrast, the HCl salt requires at least 1.0 equivalent of a tertiary amine (like TEA or DIPEA) to activate, generating equimolar amounts of insoluble triethylammonium chloride [1].

Evidence DimensionAuxiliary base requirement and solid byproduct generation
Target Compound Data0 equivalents of auxiliary base; 0 g of amine salt byproduct per mole.
Comparator Or BaselineHCl salt (CAS 55112-42-0): Requires ≥1.0 eq auxiliary base; generates ~137 g of TEA·HCl byproduct per mole.
Quantified Difference100% reduction in amine salt byproduct generation.
ConditionsAcylation in aprotic solvents (e.g., DCM, THF) at 20-25 °C.

Eliminating the auxiliary base removes a mandatory filtration step and prevents localized basicity spikes that can degrade sensitive API intermediates.

Safety and Stoichiometric Precision: Pre-formed Reagent vs. In-Situ Generation

Historically, the 4-methylpiperazine-1-carbonyl moiety was installed by reacting 1-methylpiperazine with phosgene gas in situ. This method suffers from poor stoichiometric control due to phosgene volatility and requires extreme safety measures. Utilizing pre-formed 4-methylpiperazine-1-carbonyl chloride guarantees exact molar dosing, eliminating the variance associated with in-situ gas-liquid reactions and improving downstream yield consistency by avoiding over-acylation or unreacted starting materials [1].

Evidence DimensionReagent dosing precision and toxicity risk
Target Compound DataPre-formed reagent: Exact stoichiometric control (±1% variance); no phosgene handling.
Comparator Or BaselineIn-situ generation: Variable stoichiometry (up to ±15% variance); requires highly toxic phosgene gas.
Quantified DifferenceEliminates phosgene exposure risk and reduces stoichiometric variance by >90%.
ConditionsIndustrial scale API synthesis (>10 kg batch size).

Procurement of the pre-formed reagent avoids the capital expenditure of high-containment phosgene facilities while ensuring batch-to-batch yield reproducibility.

Formulation Advantage: Piperazine Handle vs. Simple Carbamoyl Chlorides

When selecting a carbamoyl chloride to protect or functionalize an active site, the choice of the appendage drastically impacts the final molecule's physicochemical properties. Compared to simple reagents like dimethylcarbamoyl chloride, 4-methylpiperazine-1-carbonyl chloride introduces a basic tertiary amine (pKa ~7.8). This allows the resulting API to be easily converted into water-soluble salts (e.g., hydrochlorides, mesylates), a critical requirement for oral bioavailability or intravenous formulation[1].

Evidence DimensionAqueous solubility potential of the resulting derivative
Target Compound DataIntroduces a basic center (pKa ~7.8) capable of forming highly soluble salts.
Comparator Or BaselineDimethylcarbamoyl chloride: Introduces a neutral, lipophilic group (no salt formation capability).
Quantified DifferenceEnables salt formation, typically increasing aqueous solubility by 2-3 orders of magnitude compared to neutral analogs.
ConditionsPhysiological pH (1.2 - 7.4) formulation studies.

Selecting this specific building block solves downstream API solubility and bioavailability challenges at the point of synthesis.

Commercial Synthesis of Zopiclone and Eszopiclone

As the direct precursor for the side chain of zopiclone, the free base liquid form allows for precise volumetric addition during the critical esterification step of 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one. Its use prevents the accumulation of amine salt byproducts, streamlining the final purification and isolation of the API[1].

Development of Water-Soluble Kinase Inhibitors

In medicinal chemistry campaigns targeting oncology, this reagent is used to append a solubilizing 4-methylpiperazine moiety onto lipophilic scaffolds via a stable urea or carbamate linkage. The basic nitrogen allows for subsequent salt formation, dramatically improving the oral bioavailability of the resulting drug candidates[2].

Phosgene-Free Manufacturing Workflows

For contract manufacturing organizations (CMOs) lacking the specialized infrastructure to handle phosgene gas, procuring this pre-formed reagent is essential. It enables the safe, scalable production of complex piperazine-functionalized molecules without the regulatory and safety burdens of highly toxic gas handling [3].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Methylpiperazine-1-carbonyl chloride

Dates

Last modified: 08-15-2023

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